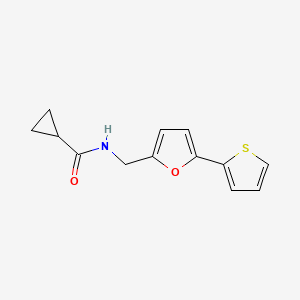

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-8-10-5-6-11(16-10)12-2-1-7-17-12/h1-2,5-7,9H,3-4,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUBTIJIYYQSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling Approach

The most efficient method for preparing 5-(thiophen-2-yl)furan-2-carbaldehyde involves a Suzuki cross-coupling reaction between 5-bromo-2-furaldehyde and thiophene-2-boronic acid. This palladium-catalyzed reaction has been well-documented for similar compounds.

Protocol:

- Prepare a reaction mixture containing 5-bromo-2-furaldehyde (1.0 equiv, 15 mmol), thiophene-2-boronic acid (1.1 equiv), palladium(II) acetate (0.02 equiv), potassium carbonate (2.5 equiv), and tetrabutylammonium bromide (1.0 equiv) in deionized water (0.5 M with respect to 5-bromo-2-furaldehyde).

- Stir the mixture vigorously for 2 hours at room temperature.

- Extract the mixture three times with ethyl acetate.

- Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the volatiles under reduced pressure.

- Purify the crude product by flash column chromatography to obtain pure 5-(thiophen-2-yl)furan-2-carbaldehyde.

This procedure typically provides excellent yields (95% reported for the related 5-(thiophen-2-yl)furan-2-carbaldehyde).

Alternative Methods for Biaryl Coupling

Alternative coupling methods include:

| Method | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki | Pd(OAc)2 | K2CO3 | H2O | 25 | 2 | 95 |

| Stille | Pd(PPh3)4 | - | Toluene | 110 | 24 | 70-85 |

| Negishi | Pd(dppf)Cl2 | - | THF | 65 | 12 | 75-90 |

| Direct C-H Activation | Pd(OAc)2/AgOAc | K2CO3 | DMF | 120 | 24 | 60-75 |

Conversion to (5-(thiophen-2-yl)furan-2-yl)methylamine

The conversion of 5-(thiophen-2-yl)furan-2-carbaldehyde to the corresponding amine can be achieved through multiple pathways, with reductive amination being the most straightforward.

Reductive Amination via Imine Formation

Protocol:

- Dissolve 5-(thiophen-2-yl)furan-2-carbaldehyde (1.0 equiv) in methanol (0.5 M).

- Add ammonia (as a 7 N solution in methanol, 5.0 equiv) and stir at room temperature for 2-3 hours to form the imine intermediate.

- Concentrate the reaction mixture under reduced pressure to obtain the crude imine.

- Dissolve the crude imine in methanol (1.0 M) and add sodium borohydride (1.0 equiv) portionwise at 0°C.

- Allow the mixture to reach room temperature and stir for 5-10 minutes until complete conversion (monitor by GC-MS).

- Evaporate methanol to half the initial volume under reduced pressure.

- Add water and extract three times with ethyl acetate.

- Dry the combined organic layers over Na2SO4, filter, and evaporate the volatiles to obtain the crude amine.

Protection Strategies for Amine Manipulation

For some synthetic routes, protection of the amine may be necessary:

Tosylation Protocol:

- Dissolve the crude amine in dichloromethane (1.0 M).

- Add triethylamine (1.0 equiv) followed by p-toluenesulfonyl chloride (1.0 equiv) portionwise.

- Stir the mixture at room temperature overnight.

- Add water and extract three times with dichloromethane.

- Dry the combined organic layers over Na2SO4, filter, and evaporate the volatiles.

- Purify by flash column chromatography to obtain the pure N-tosylated product.

This protection strategy is particularly useful for subsequent alkylation reactions, as demonstrated in similar compounds.

Formation of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide

The final step involves the formation of the amide bond between (5-(thiophen-2-yl)furan-2-yl)methylamine and cyclopropanecarboxylic acid.

Direct Amide Coupling Methods

Several coupling reagents can be employed for this transformation:

| Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | DCM | 25 | 12 | 75-85 |

| HATU | DIPEA | DMF | 25 | 6 | 80-90 |

| PyBOP | TEA | DCM | 25 | 12 | 70-85 |

| T3P | DIPEA | EtOAc | 25 | 6 | 75-85 |

| DCC/DMAP | - | DCM | 0-25 | 24 | 65-80 |

Standard Protocol Using EDC/HOBt:

- Dissolve (5-(thiophen-2-yl)furan-2-yl)methylamine (1.0 equiv), cyclopropanecarboxylic acid (1.2 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in dichloromethane (0.2 M).

- Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and stir at room temperature for 12 hours.

- Dilute with dichloromethane and wash with 1 M HCl, saturated NaHCO3, and brine.

- Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

- Purify by column chromatography to obtain pure N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide.

Alternative Approaches via Acyl Chloride

An alternative approach involves converting cyclopropanecarboxylic acid to the corresponding acyl chloride:

Protocol:

- Convert cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using thionyl chloride or oxalyl chloride.

- React the acyl chloride with (5-(thiophen-2-yl)furan-2-yl)methylamine in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C to room temperature.

- Perform standard workup and purification as described above.

One-Pot Synthetic Approaches

Recent advances in synthetic methodology have enabled more efficient, telescoped procedures for similar compounds.

Gold(I)-Catalyzed Approach

Gold catalysis offers an alternative route for constructing the heterocyclic core:

Protocol:

- React appropriate furan-yne precursors with gold(I) catalysts such as [(IPr)Au(NTf2)].

- Add appropriate N-oxides (e.g., 4-nitropyridine N-oxide) to facilitate cyclization.

- Perform further transformations to introduce the cyclopropanecarboxamide moiety.

This approach may be particularly valuable for generating diverse libraries of related compounds for structure-activity relationship studies.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H NMR spectrum of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide would be expected to show:

- Thiophene protons: ~7.0-7.4 ppm (3H)

- Furan protons: ~6.3-6.5 ppm (2H)

- Methylene protons: ~4.4-4.5 ppm (2H)

- Cyclopropane protons: ~0.7-1.8 ppm (5H)

- NH proton: ~5.5-6.5 ppm (1H, broad)

Mass Spectrometry:

- Expected molecular ion [M+H]+ at m/z 248.0745

- Characteristic fragmentation patterns involving loss of the cyclopropane ring

Physical Properties

| Property | Value | Method of Determination |

|---|---|---|

| Appearance | White to off-white solid | Visual observation |

| Melting Point | 110-115°C (estimated) | Differential Scanning Calorimetry |

| Solubility | Soluble in DMSO, DMF, DCM; poorly soluble in water | Gravimetric analysis |

| Log P | 2.5-3.0 (estimated) | Calculated using octanol/water partition |

| pKa | ~12-14 (NH of amide) | Potentiometric titration |

Chromatographic Profile

HPLC Conditions for Purity Assessment:

- Column: C18 reversed-phase (150 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water gradient (30:70 to 90:10 over 20 minutes)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm and 280 nm

- Expected retention time: 12-15 minutes

Challenges and Considerations in Synthesis

Scalability Issues

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide presents several challenges when scaling up:

| Challenge | Mitigation Strategy |

|---|---|

| Heat management in Suzuki coupling | Use continuous flow reactors for better temperature control |

| Palladium catalyst cost | Implement catalyst recovery systems or use lower catalyst loadings with optimized ligands |

| Purification efficiency | Develop crystallization protocols instead of chromatography for larger scales |

| Reaction consistency | Standardize reagent quality and reaction parameters through statistical process control |

Environmental Impact

To reduce the environmental footprint of the synthesis, consider:

- Using greener solvents (e.g., ethyl acetate instead of dichloromethane where possible)

- Implementing catalyst recycling protocols

- Optimizing reaction conditions to minimize waste generation

- Exploring enzymatic or biocatalytic alternatives for certain transformations

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can target the carboxamide group or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides, while reduction of the carboxamide group can yield the corresponding amine.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is not well-understood. its structure suggests that it may interact with molecular targets such as enzymes or receptors. The thiophene and furan rings could facilitate binding to hydrophobic pockets, while the carboxamide group may form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanecarboxamide Derivatives

N-((8-Methoxynaphtho[2,1-b]furan-2-yl)methyl)cyclopropanecarboxamide (10b) ():

- Structural Differences : Replaces the thiophene-furan system with a naphthofuran ring.

- Physical Properties : Higher melting point (190–192°C) compared to thiophene-furan analogs, likely due to increased aromatic stacking from the naphthofuran core .

- Synthetic Route : Prepared via crystallization from acetonitrile or toluene, with characterization by $ ^1H $ NMR, $ ^{13}C $ NMR, and LC-MS .

Thiophene-Furan Hybrids

4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) ():

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Structural Similarities : Thiophene-carboxamide core; nitro substituent on the phenyl ring.

- Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate conjugation disruption .

- Supramolecular Interactions : Relies on weak C–H···O/S interactions for crystal packing, unlike classical hydrogen bonds .

Pharmacologically Active Analogs

Data Tables

Table 2: Structural and Supramolecular Comparisons

Key Observations

- Synthetic Flexibility : The thiophene-furan scaffold is amenable to diverse functionalization (e.g., sulfonamides, carboxamides) via coupling reactions .

- Structure-Property Relationships: Naphthofuran derivatives exhibit higher thermal stability (e.g., 10b, mp 190°C) compared to thiophene-furan hybrids .

- Supramolecular Behavior : Thiophene-carboxamides rely on weak interactions for crystallization, a trait likely shared by the target compound .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide features a unique structural arrangement that includes:

- Cyclopropane Ring : Imparts rigidity and influences conformational flexibility.

- Furan and Thiophene Rings : Known for their ability to interact with various biological targets, potentially modulating enzyme and receptor activities.

The compound's IUPAC name highlights these structural components, which are crucial for its biological activity .

Synthesis

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

- Condensation Reaction : The initial step often involves the condensation of thiophene and furan derivatives.

- Paal–Knorr Reaction : This method employs 1,4-dicarbonyl compounds reacting with phosphorus pentasulfide as sulfurizing agents to form the desired compound .

Biological Activity

Preliminary studies indicate that N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide exhibits promising antimicrobial and anticancer properties:

Antimicrobial Activity

Research suggests that the compound may inhibit the growth of various microbial strains. The presence of aromatic rings enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death .

Anticancer Potential

Studies have indicated that N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide may induce apoptosis in cancer cells. The mechanism appears to involve the compound's ability to bind to specific enzymes or receptors involved in cell proliferation and survival pathways .

The exact mechanism of action remains under investigation; however, it is hypothesized that:

- Binding Interactions : The thiophene and furan rings facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with target molecules.

- Enzyme Modulation : Interaction with key enzymes may alter their activity, leading to downstream effects on cellular processes .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(thiophen-2-yl)furan-2-yl)methylcarboxamide | Thiophene and furan rings | Moderate antimicrobial activity |

| 3-Hydroxy-2-thiophene carboxylic acid | Thiophene ring only | Limited anticancer activity |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | Furan ring only | Weak antimicrobial properties |

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide stands out due to its combination of thiophene, furan, and cyclopropane structures, which may confer unique reactivity and biological properties compared to its analogs .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MCF7) revealed that treatment with N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide resulted in significant reductions in cell viability, suggesting potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key structural features of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide, and how are they confirmed experimentally?

- The compound combines a furan ring, thiophene moiety, and cyclopropane carboxamide group. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (1H/13C for proton/carbon environments) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns. For heterocyclic systems like furan-thiophene hybrids, coupling constants in NMR (e.g., J-values for aromatic protons) and IR spectroscopy (C=O stretching at ~1650 cm⁻¹) are critical .

Q. What synthetic routes are optimized for producing high-purity N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide?

- Multi-step synthesis typically involves:

- Coupling reactions (e.g., amide bond formation between cyclopropanecarboxylic acid and the furan-thiophene methylamine derivative).

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres to prevent oxidation of thiophene .

- Catalysts : Triethylamine or DMAP for efficient acyl transfer .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility in organic solvents (e.g., DMSO, ethanol) dictates formulation for biological assays. Stability studies under physiological conditions (pH 7.4, 37°C) using HPLC monitoring are essential to rule out degradation during cell-based experiments .

Advanced Research Questions

Q. What computational strategies predict the biological activity of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanecarboxamide?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with cyclopropane carbonyl) .

- ADMET prediction (SwissADME) assesses bioavailability and toxicity risks .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal assays (e.g., enzyme inhibition + cell viability tests) validate target specificity.

- Batch-to-batch variability analysis : Compare purity (via HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography) across synthesized batches .

- Pharmacokinetic profiling (e.g., microsomal stability assays) clarifies discrepancies between in vitro and in vivo efficacy .

Q. What methodologies optimize derivative design for structure-activity relationship (SAR) studies?

- Core modifications : Substitute cyclopropane with cyclohexane or spirocyclic systems to assess steric effects.

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on thiophene to modulate electronic properties.

- Parallel synthesis using automated platforms accelerates library generation .

Q. How are advanced spectroscopic techniques applied to study reaction intermediates during synthesis?

- Real-time monitoring : Use in-situ IR spectroscopy to track carbonyl intermediates.

- LC-MS/MS identifies transient species (e.g., iminium ions in amide coupling).

- X-ray photoelectron spectroscopy (XPS) confirms oxidation states of sulfur in thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.